molecular formula C8H13NO B1367590 hexahydroindolizin-8(5H)-one CAS No. 2407-98-9

hexahydroindolizin-8(5H)-one

Cat. No.: B1367590
CAS No.: 2407-98-9
M. Wt: 139.19 g/mol
InChI Key: PVKISQBVVUHMDY-UHFFFAOYSA-N
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Description

Hexahydroindolizin-8(5H)-one is an organic compound belonging to the class of indolizidines These compounds are characterized by a bicyclic structure containing a nitrogen atom

Biochemical Analysis

Biochemical Properties

Hexahydroindolizin-8(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect voltage-gated calcium channels, which are essential for muscle contraction in the heart and skeletal muscle . Additionally, this compound may block sodium and potassium channels in cells and inhibit calcium-dependent ATPase . These interactions highlight the compound’s potential impact on cellular ion homeostasis and energy metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It interferes with muscle contraction by affecting calcium channels, leading to partial paralysis and difficulty in movement . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in calcium signaling and muscle contraction, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated calcium channels, sodium channels, and potassium channels . By binding to these channels, the compound disrupts the normal flow of ions, leading to altered cellular excitability and muscle contraction. Additionally, this compound inhibits calcium-dependent ATPase, which is crucial for maintaining cellular energy balance . These molecular interactions underline the compound’s potential as a modulator of cellular ion homeostasis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular ion homeostasis and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating calcium signaling and muscle contraction. At high doses, this compound can cause toxic effects, including severe muscle paralysis and disruption of cellular energy metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activities and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors influencing its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydroindolizin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the indolizidine ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Hexahydroindolizin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Hexahydroindolizin-8(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: this compound can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Pumiliotoxins
  • Homopumiliotoxins
  • Octahydroindolizin-8-ol

Properties

IUPAC Name

2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKISQBVVUHMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547597
Record name Hexahydroindolizin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2407-98-9
Record name Hexahydroindolizin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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